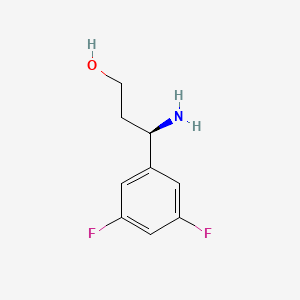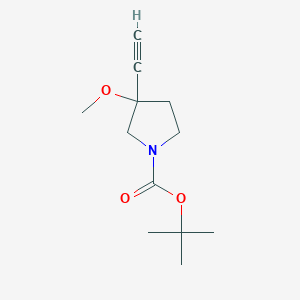
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with sodium hydride (NaH) and methyl iodide (CH3I) in tetrahydrofuran (THF) at 0°C, followed by stirring at ambient temperature for 18 hours. Another method involves the use of tert-butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate as a starting material, which is then subjected to various reaction conditions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include NaH, CH3I, KMnO4, CrO3, LiAlH4, and NaBH4. Reaction conditions vary depending on the desired transformation, with typical conditions including specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of novel organic compounds and derivatives.
Medicine: It is utilized in pharmaceutical research for the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and molecular interactions. detailed studies on its exact mechanism of action are still ongoing.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: This compound has a similar structure but lacks the ethynyl group, which may result in different chemical properties and reactivity.
tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate: This compound contains a hydroxyl group instead of an ethynyl group, leading to variations in its chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-6-12(15-5)7-8-13(9-12)10(14)16-11(2,3)4/h1H,7-9H2,2-5H3 |
InChI-Schlüssel |
YKMGDNRZBAZJOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


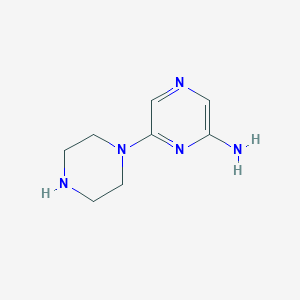

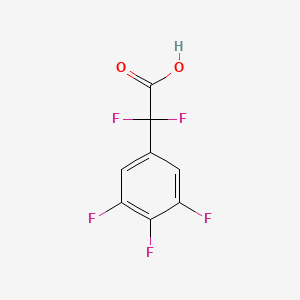

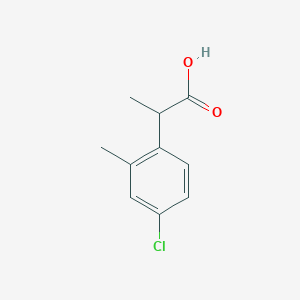

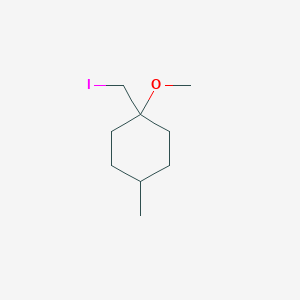
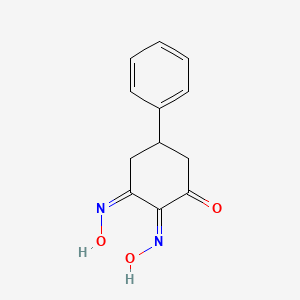
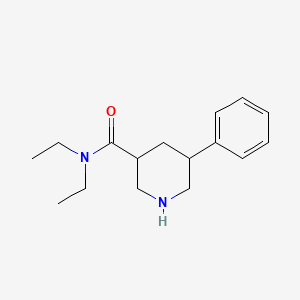
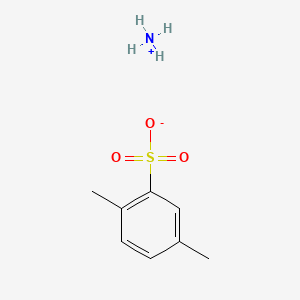
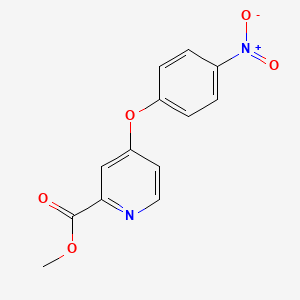
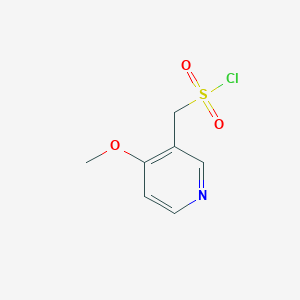
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)
